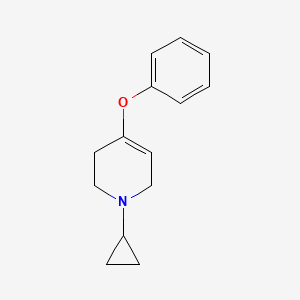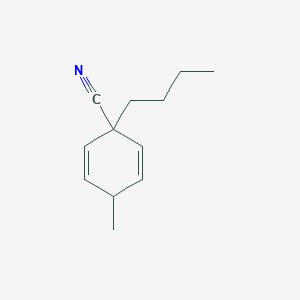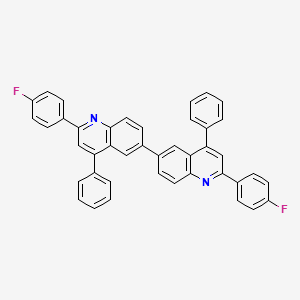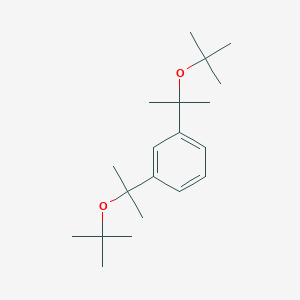
1,3-Bis(2-tert-butoxypropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-tert-butoxypropan-2-yl)benzene: is an organic compound characterized by the presence of two tert-butoxy groups attached to a benzene ring via propan-2-yl linkers
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene typically involves the alkylation of 1,3-dibromobenzene with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by tert-butoxypropan-2-yl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the tert-butoxy groups, yielding simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
Chemistry: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is used as a precursor in the synthesis of more complex organic molecules
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as an additive in polymer production, enhancing the properties of the resulting materials. It may also find applications in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(2-tert-butoxypropan-2-yl)benzene in chemical reactions involves the activation of the benzene ring and the tert-butoxy groups. The molecular targets include electrophilic centers on the benzene ring, which can undergo substitution reactions. The pathways involved typically include nucleophilic substitution and electrophilic aromatic substitution mechanisms.
類似化合物との比較
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(tert-butoxycarbonyl)guanidine
Comparison: 1,3-Bis(2-tert-butoxypropan-2-yl)benzene is unique due to the presence of tert-butoxy groups attached via propan-2-yl linkers, which provide steric hindrance and influence the compound’s reactivity. In contrast, similar compounds may have different substituents or linkers, affecting their chemical properties and applications.
特性
CAS番号 |
172502-28-2 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]propan-2-yl]benzene |
InChI |
InChI=1S/C20H34O2/c1-17(2,3)21-19(7,8)15-12-11-13-16(14-15)20(9,10)22-18(4,5)6/h11-14H,1-10H3 |
InChIキー |
RFDIBSNFDIXDCJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(C)(C)C1=CC(=CC=C1)C(C)(C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


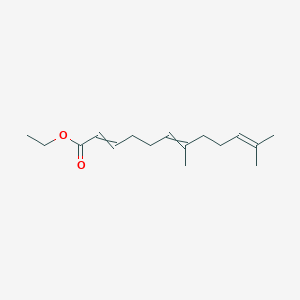
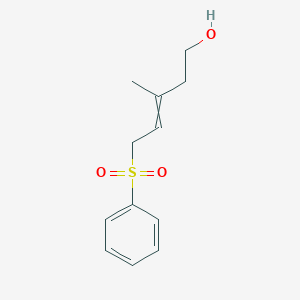
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
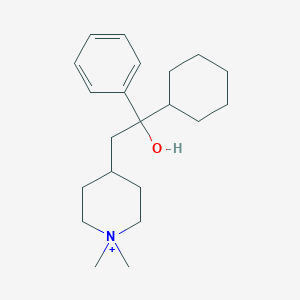
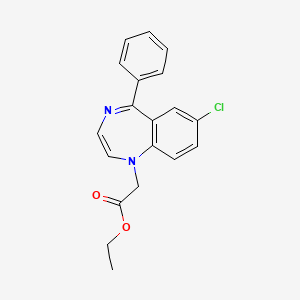
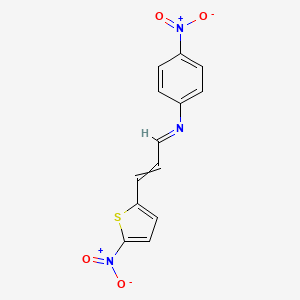
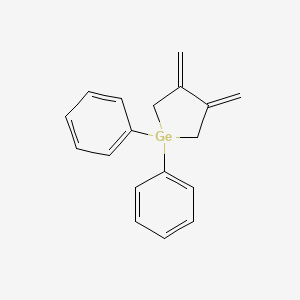
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
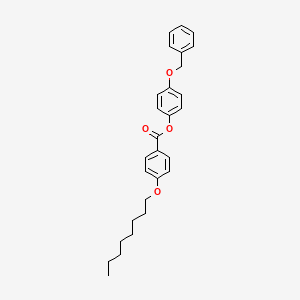
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)
